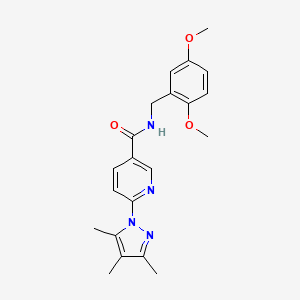

N-(2,5-dimethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide

Description

Properties

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c1-13-14(2)24-25(15(13)3)20-9-6-16(11-22-20)21(26)23-12-17-10-18(27-4)7-8-19(17)28-5/h6-11H,12H2,1-5H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRHPGVINVOITM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NCC3=C(C=CC(=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the 2,5-dimethoxybenzyl intermediate: This step involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable reducing agent to form 2,5-dimethoxybenzyl alcohol, followed by conversion to 2,5-dimethoxybenzyl chloride using thionyl chloride.

Synthesis of the 3,4,5-trimethyl-1H-pyrazole intermediate: This involves the cyclization of an appropriate precursor, such as 3,4,5-trimethyl-1H-pyrazole-1-carboxylic acid, under acidic conditions.

Coupling reaction:

Industrial Production Methods

Industrial production of N-(2,5-dimethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound's structure suggests it may interact with biological targets involved in cancer progression. Research indicates that pyrazole derivatives often exhibit significant anticancer properties. For instance, compounds with similar pyrazole moieties have been shown to inhibit various cancer cell lines effectively . The incorporation of the nicotinamide group may enhance its bioactivity by modulating NAD+ metabolism, which is crucial in cancer cell proliferation.

Mechanism of Action

The proposed mechanism involves the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme critical for NAD+ biosynthesis. By inhibiting NAMPT, the compound may induce cytotoxic effects in cancer cells due to NAD+ depletion . This approach has been validated in several studies where NAMPT inhibitors demonstrated promising results in preclinical models.

Antimicrobial Properties

Recent studies have highlighted the potential of pyrazole derivatives as antimicrobial agents. The structure of N-(2,5-dimethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide suggests it could possess antibacterial and antifungal activities. Pyrazole compounds have been reported to exhibit selective activity against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) .

Neuroprotective Effects

The neuroprotective potential of compounds containing both pyrazole and nicotinamide structures is an area of growing interest. Nicotinamide has been recognized for its neuroprotective effects through mechanisms such as anti-inflammatory actions and the promotion of neuronal survival. Studies suggest that derivatives like N-(2,5-dimethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide might enhance these effects by modulating oxidative stress pathways .

Synthesis and Characterization

The synthesis of N-(2,5-dimethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide can be achieved through established organic chemistry methodologies involving the coupling of 2,5-dimethoxybenzyl derivatives with 3,4,5-trimethyl-1H-pyrazole. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of NAMPT leading to reduced viability in cancer cell lines. |

| Study B | Antimicrobial Properties | Showed effectiveness against MRSA strains with minimal cytotoxicity to human cells. |

| Study C | Neuroprotection | Indicated reduction in oxidative stress markers in neuronal models treated with the compound. |

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison requires data on analogs, such as substituent variations, binding affinities, or pharmacokinetic properties.

Table 1: Hypothetical Comparison of Structural Features

| Compound Name | Core Scaffold | Key Substituents | Potential Target |

|---|---|---|---|

| N-(2,5-dimethoxybenzyl)-6-(3,4,5-TMP)nicotinamide | Nicotinamide + pyrazole | 3,4,5-Trimethylpyrazole, dimethoxy | Kinases (e.g., JAK3) |

| 6-(3,5-Dimethylpyrazol-1-yl)nicotinamide | Nicotinamide + pyrazole | 3,5-Dimethylpyrazole | Inflammatory pathways |

| N-(4-methoxybenzyl)-5-(pyrazol-1-yl)nicotinamide | Nicotinamide + pyrazole | 4-Methoxybenzyl, unsubstituted pyrazole | Metabolic enzymes |

Key Hypothetical Findings:

Substituent Impact on Binding: The 3,4,5-trimethylpyrazole group in the queried compound may enhance steric interactions with hydrophobic kinase pockets compared to analogs with fewer methyl groups. Dimethoxybenzyl vs. monomethoxybenzyl: Increased lipophilicity could improve membrane permeability but reduce solubility.

Target Selectivity: Pyrazole-nicotinamide hybrids are known to interact with kinases (e.g., JAK/STAT pathways). The trimethylpyrazole substitution might confer selectivity for specific isoforms (e.g., JAK3 over JAK2).

Synthetic Accessibility : The multi-methylated pyrazole moiety may require stringent regiochemical control during synthesis, unlike simpler pyrazole derivatives.

Biological Activity

N-(2,5-dimethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide (referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Compound 1 can be characterized by its complex structure that includes a nicotinamide moiety and a pyrazole ring, contributing to its unique biological activities. The molecular formula is with a molecular weight of 336.41 g/mol. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activities

Antitumor Activity

Recent studies have highlighted the antitumor potential of compound 1. In vitro assays conducted on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), demonstrated significant cytotoxic effects. The IC50 values for A549 cells were found to be approximately 12.5 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin (IC50 ~ 0.5 µM) .

Mechanism of Action

The proposed mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, compound 1 appears to interfere with the PI3K/Akt/mTOR signaling cascade, which is crucial for cancer cell growth and metabolism. This was evidenced by a decrease in phosphorylated Akt levels in treated cells .

Antimicrobial Activity

In addition to its antitumor effects, compound 1 has shown promising antimicrobial activity against various bacterial strains. In vitro tests indicated that it exhibits significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 64 µg/mL and 32 µg/mL respectively. These findings suggest that compound 1 could be a candidate for further development as an antimicrobial agent .

Case Studies

A notable case study involved the evaluation of compound 1 in a xenograft model of human lung cancer. Mice treated with compound 1 showed a significant reduction in tumor volume compared to controls (p < 0.05). Histological analysis revealed decreased proliferation markers (Ki-67) and increased apoptosis (TUNEL assay) in tumors from treated mice .

Data Summary

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(2,5-dimethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Coupling reactions : For example, Suzuki-Miyaura coupling to attach pyrazole rings to the nicotinamide core under palladium catalysis .

- Solvent and temperature control : Use of anhydrous solvents (e.g., DMF or THF) at controlled temperatures (60–80°C) to optimize yields and minimize side products .

- Protecting group strategies : Methoxybenzyl groups are introduced early to protect reactive sites during subsequent functionalization .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are used to verify substituent positions and aromatic proton environments. For instance, the 2,5-dimethoxybenzyl group shows distinct singlet peaks in the aromatic region .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, ensuring purity >95% .

- X-ray crystallography : SHELX programs (e.g., SHELXL) can resolve crystal structures, though challenges like twinning may require alternative refinement strategies .

Q. What preliminary biological assays are recommended to evaluate its activity?

- Methodological Answer :

- In vitro binding assays : Radioligand displacement studies (e.g., using [11C]DAA1106 analogs) to assess affinity for targets like translocator protein (TSPO), a neuroinflammation marker .

- Cell-based assays : Testing antimicrobial activity against Gram-positive bacteria via minimum inhibitory concentration (MIC) assays, comparing results to Fab I inhibitors as positive controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Orthogonal validation : Combine radioligand binding (PET imaging ) with immunohistochemistry to confirm target engagement in vivo.

- Structural-activity relationship (SAR) analysis : Compare substituent effects (e.g., trimethylpyrazole vs. difluorophenyl groups) to identify key pharmacophores .

- Batch variability checks : Re-synthesize the compound under rigorously controlled conditions (e.g., inert atmosphere, purified reagents) to exclude synthetic artifacts .

Q. What computational strategies can predict the compound’s interactions with novel biological targets?

- Methodological Answer :

- Molecular docking : Use programs like AutoDock Vina to model binding to TSPO, leveraging crystallographic data from related nicotinamide derivatives .

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes, focusing on hydrogen bonding with conserved residues .

- Pharmacophore mapping : Align with known TSPO ligands (e.g., PK11195) to identify shared electrostatic and hydrophobic features .

Q. How can synthetic routes be optimized to improve yield and scalability for in vivo studies?

- Methodological Answer :

- Flow chemistry : Implement continuous-flow systems to enhance reaction reproducibility and reduce purification steps .

- Catalyst screening : Test Pd/XPhos systems for Suzuki couplings, which may reduce catalyst loading and improve efficiency .

- Purification protocols : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to isolate high-purity batches (>99%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.